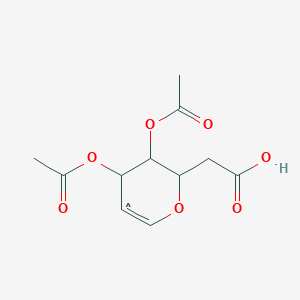
CID 78069980
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069980” is a chemical entity registered in the PubChem database
Preparation Methods
The synthesis of CID 78069980 involves specific reaction conditions and reagents. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction mixture with an aqueous solution of MX to obtain an intermediate. This intermediate is then further reacted to produce the final compound .
Chemical Reactions Analysis
CID 78069980 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
CID 78069980 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of CID 78069980 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
CID 78069980 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with similar structural features or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications .
Properties
Molecular Formula |
C11H13O7 |
|---|---|
Molecular Weight |
257.22 g/mol |
InChI |
InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15) |
InChI Key |
ACRLQHJWKCMOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















